Z-Val-ala-OH

Übersicht

Beschreibung

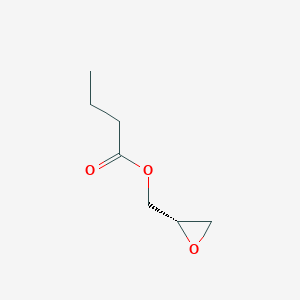

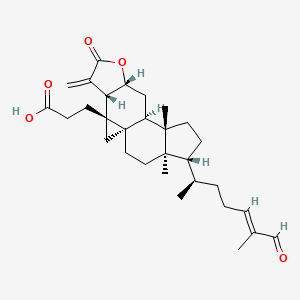

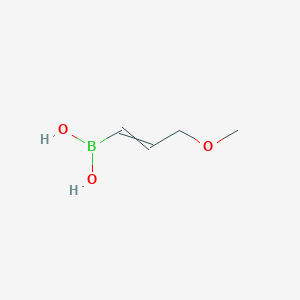

Z-Val-Ala-OH, also known as Carbobenzoxy-L-valyl-L-alanine, is a dipeptide derivative of valine and alanine . It has a molecular formula of C16H22N2O5 and a molecular weight of 322.36 .

Synthesis Analysis

Z-Val-Ala-OH is used as a starting material for the synthesis of various peptide-based drugs, such as angiotensin-converting enzyme inhibitors, renin inhibitors, and opioid analgesics . It has been used in solid-phase peptide synthesis in water, utilizing Boc-amino acids based on MW-assisted coupling reaction of nanosized reactants .Molecular Structure Analysis

The molecular structure of Z-Val-Ala-OH is characterized by a dipeptide linkage between valine and alanine . The InChI code for Z-Val-Ala-OH is 1S/C16H22N2O5/c1-10(2)13(14(19)17-11(3)15(20)21)18-16(22)23-9-12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3,(H,17,19)(H,18,22)(H,20,21)/t11-,13-/m0/s1 .Physical And Chemical Properties Analysis

Z-Val-Ala-OH is a solid substance with a white to off-white color . It has a molecular weight of 322.36 and a molecular formula of C16H22N2O5 .Wissenschaftliche Forschungsanwendungen

Enzyme-Cleavable Oligonucleotides

Z-Val-ala-OH has been used in the development of enzyme-cleavable oligonucleotides . These oligonucleotides contain cleavable linkers that allow for stimulus-responsive and site-specific cleavage of DNA . This application is particularly useful in in vivo studies where the limitations of previously reported cleavable linkers have restricted their applications .

Automated Synthesis of Oligonucleotides

The compound has been used in the automated synthesis of oligonucleotides . This process involves the development of Val-Ala-02 and Val-Ala-Chalcone phosphoramidites, which are used in the synthesis of enzyme-cleavable oligonucleotides .

Cathepsin B-Sensitive Dipeptide Linkers

Inspired by the cathepsin B-sensitive dipeptide linkers in antibody–drug conjugates (ADCs), researchers have developed Val-Ala-02 and Val-Ala-Chalcone phosphoramidites for the automated synthesis of enzyme-cleavable oligonucleotides . Cathepsin B digests Val-Ala-02 and Val-Ala-Chalcone linkers efficiently, enabling cleavage of oligonucleotides into two components or release of small-molecule payloads .

Therapeutic Oligonucleotides

The success of dipeptide linkers in ADCs has led to the belief that these dipeptide linker phosphoramidites will promote new clinical applications of therapeutic oligonucleotides . This could potentially revolutionize the field of therapeutic oligonucleotides.

Drug Discovery

Z-Val-ala-OH is used in drug discovery. Its unique properties make it a versatile material in scientific research.

Peptide Synthesis

The compound is also used in peptide synthesis. This process involves the creation of peptides, which are short chains of amino acid monomers linked by peptide bonds.

Enzymatic Studies

Z-Val-ala-OH finds applications in enzymatic studies. These studies involve the investigation of enzymes, which are biological molecules that significantly speed up the rate of virtually all of the chemical reactions that take place within cells.

Chemical Biology

Z-Val-ala-OH is used in the field of chemical biology . In this context, cleavable linkers such as Z-Val-ala-OH serve to interact with, or manipulate, the biological target .

Safety and Hazards

Z-Val-Ala-OH should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided. Protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured . In case of accidental ingestion or contact, immediate medical attention should be sought .

Wirkmechanismus

Target of Action

Z-Val-ala-OH, also known as Carbobenzoxy-L-valyl-L-alanine, is a dipeptide derivative of the amino acids valine and alanine

Mode of Action

Dipeptides can interact with various enzymes, receptors, and transporters in the body, influencing their function and potentially leading to various physiological changes .

Biochemical Pathways

Given that it is a derivative of the amino acids valine and alanine, it may be involved in the metabolic pathways of these amino acids .

Pharmacokinetics

Its solubility in dmso is reported to be 100 mg/ml , which may influence its bioavailability.

Result of Action

As a dipeptide derivative, it may have various effects depending on its specific targets and the nature of its interactions with these targets .

Action Environment

It is known that the compound is stable for up to 3 years at -20°c and for up to 2 years at 4°c .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5/c1-10(2)13(14(19)17-11(3)15(20)21)18-16(22)23-9-12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3,(H,17,19)(H,18,22)(H,20,21)/t11-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDQLNJPBTLIYNW-AAEUAGOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24787-89-1 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-valyl-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24787-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-Dimethyl-5-[[[2-[[1-(methylthio)-2-nitroethenyl]amino]ethyl]thio]methyl]-2-furanmethanamine](/img/structure/B1631007.png)